molecular formula C12H12N2O4 B3095552 3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid CAS No. 1266366-81-7

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid

Cat. No.: B3095552
CAS No.: 1266366-81-7
M. Wt: 248.23
InChI Key: SWKLFMVMSVPPQH-UHFFFAOYSA-N
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Description

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid is a complex organic compound featuring a quinoxaline core. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a propanoic acid group attached to the quinoxaline ring, which is further substituted with a methyl group and two oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification techniques. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce the quinoxaline ring.

    Substitution: The methyl group and the propanoic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propanoic acid group enhances its solubility and facilitates its transport within biological systems. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid: This compound has a similar propanoic acid group but features a furan ring instead of a quinoxaline ring.

    2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methylpyridin-2-yl)acetamide: This compound contains a purine ring and exhibits different biological activities.

Uniqueness

3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid is unique due to its quinoxaline core, which imparts specific chemical and biological properties. The presence of both oxo and propanoic acid groups enhances its reactivity and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1-methyl-2,3-dioxo-4H-quinoxalin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-14-9-4-2-7(3-5-10(15)16)6-8(9)13-11(17)12(14)18/h2,4,6H,3,5H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLFMVMSVPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCC(=O)O)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)propanoic acid
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